LS-102 is a chemical compound derived from Astragaloside IV, a natural product obtained from the roots of Astragalus propinquus. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cardiovascular protection and as an inhibitor of synoviolin, an E3 ubiquitin ligase. LS-102 is classified primarily as a selective inhibitor of synoviolin, which plays a critical role in protein degradation and cellular signaling pathways relevant to various diseases, including rheumatoid arthritis.
LS-102 is synthesized from Astragaloside IV, a saponin known for its pharmacological effects. It is classified as a selective E3 ubiquitin ligase synoviolin inhibitor, with the chemical structure denoted by the CAS number 1456891-34-1. The compound has been investigated for its role in modulating cellular processes related to inflammation and apoptosis, making it a candidate for treating conditions such as myocardial ischemia and rheumatoid arthritis .
The synthesis of LS-102 involves several steps that typically include:
LS-102's molecular structure can be visualized through advanced techniques such as X-ray crystallography or NMR spectroscopy. The compound retains key features of its parent molecule, Astragaloside IV, while exhibiting unique characteristics that enhance its biological activity.
LS-102 participates in various biochemical reactions:
The mechanism by which LS-102 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility are not extensively detailed in the literature, some general properties include:
Further analysis through techniques like high-performance liquid chromatography can provide quantitative data on purity and concentration levels .
LS-102 has several promising applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2